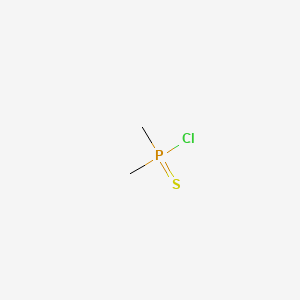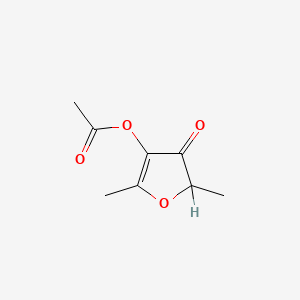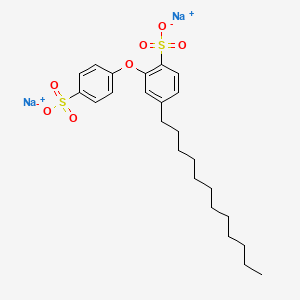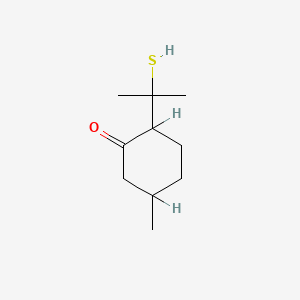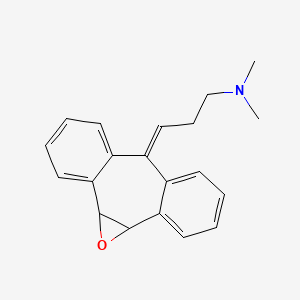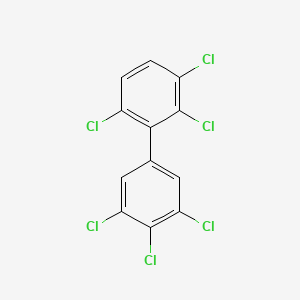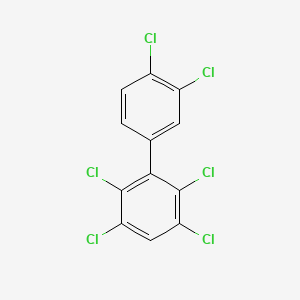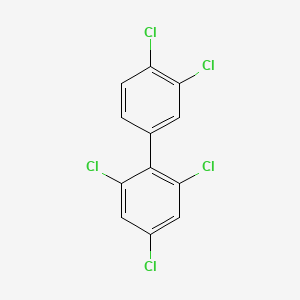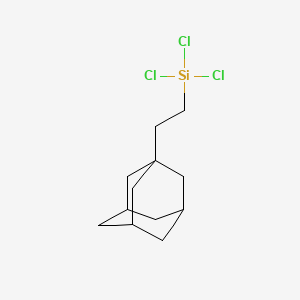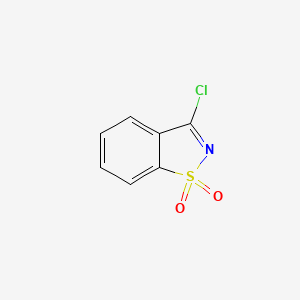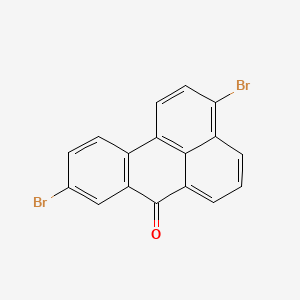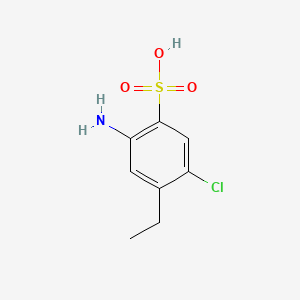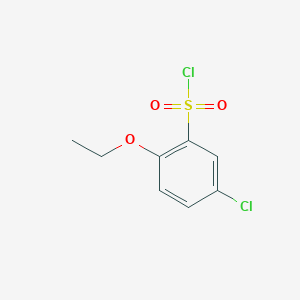
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various functional aromatic multisulfonyl chlorides has been explored, including compounds with multiple sulfonyl chloride groups. These compounds are synthesized through a sequence of reactions, with the final step often involving oxidative chlorination. For instance, the synthesis of 3,5-bis(chlorosulfonyl)-1-acetophenone (17) and related multisulfonyl chlorides demonstrates the potential for creating complex organic molecules using these building blocks. The use of masked nonreactive precursors is a key strategy in these syntheses, allowing for the preparation of dendritic and other complex organic structures .
Molecular Structure Analysis
The molecular structure of 2-Ammonio-5-chloro-4-methylbenzenesulfonate has been confirmed through single-crystal data, which aligns with previous powder diffraction determinations. This compound is an intermediate in the synthesis of lake red azo pigments and exists in a zwitterionic tautomeric form. The confirmation of this structure is crucial for understanding the reactivity and potential applications of this compound in pigment synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and require careful control of conditions to ensure the desired products are obtained. For example, the chlorosulfonation step is critical for introducing sulfonyl chloride groups into the aromatic compounds. The reactivity of these groups is essential for further transformations that can lead to the creation of complex molecules, such as dendrimers and calixarenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of sulfonyl chloride groups can make these compounds highly reactive towards nucleophiles, which is a property that can be exploited in further chemical reactions. Additionally, the zwitterionic nature of 2-Ammonio-5-chloro-4-methylbenzenesulfonate affects its solubility and may influence its behavior in the formation of lake red azo pigments .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Pharmacological Fragment Synthesis : 5-(Ethylsulfonyl)-2-methoxyaniline, derived from similar sulfonyl chlorides, is a crucial pharmacophoric fragment in potent VEGFR2 inhibitors, indicating its significance in the synthesis of anticancer drugs (Murár, Addová, & Boháč, 2013). This illustrates the compound's role in the development of targeted therapies for cancer treatment.
Sulfonyl Chlorides Synthesis : A novel method for synthesizing sulfonyl chlorides, including those related to 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride, showcases its utility in creating key intermediates for pharmaceuticals, dyes, and detergents (Lezina, Rubtsova, & Kuchin, 2011). This underscores its importance in industrial and laboratory-scale production.
Antibacterial Activity : New sulfonyl phenoxides synthesized through reactions involving sulfonyl chloride derivatives exhibited moderate activity against Candida albicans, suggesting potential for antimicrobial applications (Ovonramwen, Owolabi, & Falodun, 2021). This highlights the compound's relevance in developing new antimicrobial agents.
Sensor Development
- Heavy Metal Detection : A study on bis-sulfonamides, likely related in structure to 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride, demonstrated their application as sensors for heavy metals, indicating the compound's potential in environmental monitoring and public health (Sheikh et al., 2016). This research points towards its utility in developing sensitive and selective sensors for toxic pollutants.
properties
IUPAC Name |
5-chloro-2-ethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGIYYLBZMYHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

